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Compound of Interest

Compound Name: 8-Fluoro-2-tetralone

Cat. No.: B142926

Spectroscopic Analysis of 8-Fluoro-2-tetralone:
A Comparative Guide

This guide provides a comparative spectroscopic analysis of 8-Fluoro-2-tetralone against
structurally related alternatives, 2-tetralone and 6-methoxy-2-tetralone. The structural validation
of 8-Fluoro-2-tetralone is supported by a combination of nuclear magnetic resonance (NMR)
spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document is
intended for researchers, scientists, and professionals in drug development seeking to
understand the spectral characteristics and structural features of this compound.

Structural Comparison

The following table outlines the key structural features of 8-Fluoro-2-tetralone and its selected
alternatives.
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Molecular Weight (

Compound Structure Molecular Formula
g/mol )

[Image of 8-Fluoro-2-

8-Fluoro-2-tetralone C10HoFO[1] 164.18[1]
tetralone structure]
[Image of 2-tetralone

2-Tetralone C10H100[2][3] 146.19[2]
structure]
[Image of 6-methoxy-

6-Methoxy-2-tetralone C11H1202[4] 176.22[5]

2-tetralone structure]

Spectroscopic Data Comparison

The following sections present a summary of the available spectroscopic data for 8-Fluoro-2-

tetralone and its comparators.

'H NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

structure of organic molecules by providing information about the chemical environment of

hydrogen atoms.[6][7]
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Compound

Solvent

Chemical Shifts (6, ppm)
and Multiplicity

8-Fluoro-2-tetralone

Data not available in search
results. Predicted H NMR

spectra are available from

some sources.[8]

Data available, but specific

shifts and multiplicities are not

2-Tetralone Not specified o )
detailed in the provided search
results.[2]
Data available, but specific
N shifts and multiplicities are not
6-Methoxy-2-tetralone Not specified

detailed in the provided search

results.[9]

13C NMR Spectroscopy Data

13C NMR spectroscopy provides information about the carbon framework of a molecule.[6][10]

Compound

Solvent

Chemical Shifts (6, ppm)

8-Fluoro-2-tetralone

Data not available in search
results. Predicted 13C NMR
spectra are available from

some sources.[8]

Data available, but specific

shifts are not detailed in the

2-Tetralone Unknown )
provided search results.[11]
[12]
Data available, but specific
6-Methoxy-2-tetralone Not specified shifts are not detailed in the

provided search results.[9]
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Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the
absorption of infrared radiation.[13][14]

. Key Absorption Bands
Compound Technique
(cm™)

Data not available in search
8-Fluoro-2-tetralone

results.

Data available, but specific

absorption bands are not
2-Tetralone ATR-Neat o ]

detailed in the provided search

results.[2]

Data available, but specific

-~ absorption bands are not

6-Methoxy-2-tetralone Not specified

detailed in the provided search

results.[9]

Mass Spectrometry (MS) Data

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of
ions, providing information about the molecular weight and fragmentation pattern of a
compound.[15][16]
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o Molecular lon (m/z) and
Compound lonization Method
Key Fragments

Data not available in search

results. LC-MS data is
8-Fluoro-2-tetralone ) ) ]

mentioned as being available

from some suppliers.[1]

[M]+ at m/z 146. Other
2-Tetralone GC-MS fragments include 117 and
104.12]

Predicted m/z for [M+H]* is

6-Methoxy-2-tetralone Not specified
177.09100.[4]

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques cited. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds).[17]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (o
= 0.00 ppm).

Data Acquisition: Acquire *H and 3C NMR spectra on a spectrometer operating at a suitable
frequency (e.g., 400 or 500 MHz for *H). For 13C NMR, proton-decoupled spectra are
typically obtained.[17]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Film Method for Solids): Dissolve a small amount of the solid

sample in a volatile solvent (e.g., methylene chloride or acetone).[18]
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Film Deposition: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the
solvent to evaporate, leaving a thin film of the compound.[18]

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and
acquire the spectrum over the desired range (typically 4000-400 cm~—1).[18]

Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 pg/mL)
in a suitable volatile solvent (e.g., methanol, acetonitrile).[19] Ensure the sample is free of
non-volatile salts.

Introduction: Introduce the sample into the mass spectrometer, often coupled with a
chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC)
for separation of components.[20]

lonization: lonize the sample using an appropriate method, such as Electron Impact (El) or
Electrospray lonization (ESI).[15]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis and Validation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis and structural validation of 8-Fluoro-2-tetralone.
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Caption: Workflow for the spectroscopic analysis and structural validation of 8-Fluoro-2-
tetralone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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